2-Hydroxylamino-4,6-dinitrotoluene

Descripción

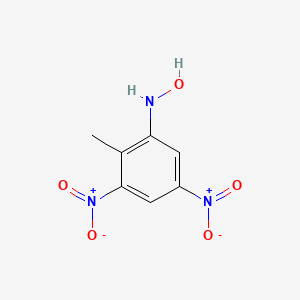

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-methyl-3,5-dinitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONVLHWTMAMGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069318 | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59283-76-0 | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59283-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4UUN49YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biosynthesis Pathways of 2 Hydroxylamino 4,6 Dinitrotoluene

Microbial Transformation of 2,4,6-Trinitrotoluene (B92697) to 2-Hydroxylamino-4,6-dinitrotoluene

The biotransformation of TNT by microorganisms is a cornerstone of many bioremediation strategies for contaminated sites. A primary step in this process is the reduction of one of the nitro groups of the TNT molecule to a hydroxylamino group, forming this compound or its isomer, 4-Hydroxylamino-2,6-dinitrotoluene (B1235525).

The microbial reduction of TNT to its hydroxylamino derivatives is primarily catalyzed by a class of enzymes known as nitroreductases. These enzymes are flavoproteins that utilize NAD(P)H as an electron donor to reduce the nitro groups of TNT in a stepwise manner. The generally accepted pathway involves the sequential reduction of a nitro group (—NO₂) to a nitroso (—NO) group, then to a hydroxylamino (—NHOH) group, and finally to an amino (—NH₂) group. The formation of this compound represents the intermediate stage in this reduction cascade.

The specificity of these enzymes can vary among different microorganisms. Some nitroreductases may preferentially reduce the nitro group at the 2- (ortho) or 4- (para) position of the toluene ring. For instance, studies have suggested that the initial reduction often occurs at the para-nitro group, followed by the ortho-nitro group. However, the formation of this compound indicates that reduction at the ortho position is also a significant pathway.

A diverse range of microorganisms, including both bacteria and fungi, have been identified for their ability to transform TNT. These microbes can be found in TNT-contaminated soils and waters, where they have evolved metabolic pathways to utilize this compound as a source of carbon, nitrogen, or energy.

Bacterial Strains: Several bacterial genera are known to be effective in the biotransformation of TNT. Pseudomonas species, for example, have been extensively studied and are capable of reducing TNT to aminodinitrotoluenes and hydroxylaminodinitrotoluenes. d-nb.info Other notable bacterial strains include those from the genera Bacillus, Enterobacter, and Rhodococcus. researchgate.net Anaerobic bacteria, such as Clostridium and Desulfovibrio, also play a significant role in TNT reduction, often leading to the formation of triaminotoluene through hydroxylamino intermediates. researchgate.net

Fungal Strains: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective in degrading TNT. researchgate.net These fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can mineralize TNT. The initial steps of fungal TNT degradation also involve the reduction of nitro groups, leading to the formation of hydroxylamino and amino derivatives. researchgate.netnih.gov Other fungal genera implicated in TNT biotransformation include Micromycetes, Stropharia, and Gymnophilus. jsynthchem.com

Microorganisms Involved in the Biotransformation of TNT

| Microorganism Type | Genera | Key Enzymes/Pathways |

|---|---|---|

| Bacteria | Pseudomonas, Bacillus, Enterobacter, Rhodococcus, Clostridium, Desulfovibrio | Nitroreductases |

| Fungi | Phanerochaete, Micromycetes, Stropharia, Gymnophilus | Ligninolytic enzymes (Lignin peroxidase, Manganese peroxidase), Nitroreductases |

The presence or absence of oxygen significantly influences the metabolic pathways of TNT transformation and, consequently, the formation of this compound.

Under aerobic conditions , the reduction of TNT by many bacteria often leads to the accumulation of hydroxylamino and aminodinitrotoluene isomers. researchgate.net These partially reduced intermediates can then undergo condensation reactions to form highly recalcitrant azoxy compounds. researchgate.net Some aerobic bacteria, however, can utilize TNT as a nitrogen source by removing the nitro groups. researchgate.net

In contrast, anaerobic conditions generally favor more complete reduction of the nitro groups. Anaerobic microorganisms can reduce TNT to triaminotoluene, with hydroxylaminodinitrotoluenes being key intermediates in this pathway. researchgate.net Anaerobic processes can be advantageous as they tend to be faster and avoid the formation of the problematic azoxy compounds that can occur under aerobic conditions. researchgate.net

Chemical and Electrochemical Synthesis Approaches for this compound

For research purposes, such as providing analytical standards for biodegradation studies, the controlled synthesis of this compound is necessary. This is typically achieved through selective chemical or electrochemical reduction of TNT.

The key challenge in the chemical synthesis of this compound is to control the reduction of one specific nitro group of TNT without further reduction to the amino group or reduction of the other nitro groups. The choice of reducing agent and reaction conditions is critical to achieve this selectivity.

While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, general methods for the partial reduction of nitroaromatics can be applied. Mild reducing agents are typically employed. For instance, controlled reduction using stannous chloride (SnCl₂) in an acidic medium can be a viable method. The stoichiometry of the reducing agent and careful control of reaction temperature and time are crucial to favor the formation of the hydroxylamino intermediate. Other potential reducing agents include certain metal hydrides, though these can sometimes lead to the formation of azo compounds.

The optimization of synthetic pathways for producing this compound for research applications focuses on maximizing the yield and purity of the desired product while minimizing the formation of byproducts such as aminodinitrotoluenes and dihydroxylaminonitrotoluene.

Electrochemical Synthesis: Electrochemical methods offer a high degree of control over the reduction process. By carefully controlling the applied potential at the cathode (working electrode), it is possible to selectively reduce one nitro group of TNT to the hydroxylamino stage. The electrochemical reduction of nitroaromatics is a well-established process, and the stepwise reduction of the three nitro groups of TNT occurs at distinct potentials. ebi.ac.uk This allows for the targeted formation of this compound by maintaining the electrode potential at a level sufficient for the first reduction step but not for the subsequent reduction to the amine. The optimization of this process would involve selecting the appropriate electrode material, electrolyte composition, and pH to enhance the selectivity and efficiency of the reaction.

For research applications, purification of the synthesized this compound is a critical step. Due to the instability of arylhydroxylamines, purification methods must be carefully chosen. Techniques such as column chromatography under controlled conditions may be employed to isolate the desired product from the reaction mixture.

Compound Information

Degradation and Transformation Mechanisms of 2 Hydroxylamino 4,6 Dinitrotoluene

Abiotic Degradation Pathways

The abiotic degradation of 2-Hydroxylamino-4,6-dinitrotoluene encompasses spontaneous breakdown, photodegradation, and chemical hydrolysis, all of which contribute to its transformation in the environment.

Spontaneous Hydrolytic Breakdown and Factors Influencing Stability

This compound is known to be an unstable compound that can spontaneously break down over time, even under abiotic conditions. nih.govoup.com Research has shown that when dissolved in distilled water, the concentration of 2-HADNT decreases over time, leading to the formation of white precipitates. nih.gov This spontaneous conversion is a key characteristic of its chemical nature.

Several factors have been identified that influence the stability of 2-HADNT. Heat treatment, such as increasing the temperature, has been shown to accelerate its destruction. oup.comresearchgate.net The presence of dissolved oxygen also plays a significant role in promoting the breakdown of this compound. oup.comresearchgate.net This suggests that its stability is considerably lower in aerobic and warmer environments. In contrast, when dissolved in acetonitrile (B52724), 2-HADNT exhibits greater stability compared to its solution in distilled water. researchgate.net

The spontaneous breakdown of 2-HADNT primarily leads to the formation of azoxy compounds through dimerization. Specifically, the self-condensation of 2-HADNT results in the formation of 4,4',6,6'-tetranitro-2,2'-azoxytoluene (B1200251) (2,2'-AZT). nih.gov This dimerization reaction is a significant pathway for the abiotic transformation of 2-HADNT.

Photodegradation Kinetics and Product Identification

Exposure to light can also induce the degradation of dinitrotoluene derivatives. While specific kinetic data for the photodegradation of this compound is not extensively detailed in the provided search results, studies on related compounds like 2,4-dinitrotoluene (B133949) (DNT) show that photolysis occurs in sunlit natural waters, with half-lives ranging from 3 to 10 hours. cdc.gov The environmental consequence of this phenomenon is suggested to be the reduction of the nitro group to a hydroxylamino, nitroso, or amino group, with concurrent oxidation of the methyl group. nih.gov

Chemical Hydrolysis and Reactivity in Aqueous Systems

In aqueous systems, this compound exhibits significant reactivity, primarily through spontaneous breakdown and dimerization. nih.gov The rate of hydrolysis for dinitrotoluenes, in general, is considered negligible. cdc.gov However, the hydroxylamino group in 2-HADNT makes it more susceptible to transformation compared to its parent dinitrotoluene compounds.

The primary reaction of 2-HADNT in water is its spontaneous conversion to azoxy compounds. nih.gov This process involves the condensation of two molecules of 2-HADNT to form 4,4',6,6'-tetranitro-2,2'-azoxytoluene. nih.gov When both 2-HADNT and its isomer, 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT), are present, a mixed azoxy compound, 4,2',6,6'-tetranitro-2,4'-azoxytoluene (2,4'-AZT), can also be formed. nih.gov This reactivity underscores the transient nature of 2-HADNT in aqueous environments.

Biotic Degradation Pathways

Microbial activity plays a crucial role in the transformation of this compound, leading to further reduced products and dimeric structures.

Further Microbial Reduction to Amino Derivatives

A primary biotic pathway for the degradation of this compound is its further reduction to amino derivatives. nih.govnih.gov This transformation is carried out by a variety of microorganisms under both aerobic and anaerobic conditions. nih.govnih.gov The reduction of the hydroxylamino group (-NHOH) to an amino group (-NH2) results in the formation of 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT). nih.gov

The formation of aminodinitrotoluenes is a common feature of TNT biotransformation by various bacteria and fungi. nih.govasm.org However, these amino derivatives are often more recalcitrant to further degradation and can accumulate in the environment. nih.gov

Dimerization Reactions Leading to Azoxy Toluene Formation

In addition to reduction, this compound can undergo dimerization reactions, both abiotically and biotically, to form azoxy compounds. nih.govasm.org The condensation of two molecules of 2-HADNT results in the formation of 4,4',6,6'-tetranitro-2,2'-azoxytoluene (2,2'-AZT). nih.gov

This reaction can occur spontaneously in the presence of oxygen. nih.gov It has been reported that partially reduced forms of TNT, such as hydroxylamino derivatives, can react with each other to form these highly recalcitrant azoxytetranitrotoluenes. nih.gov Fungi, such as Phanerochaete chrysosporium, have also been shown to produce azoxytetranitrotoluenes from TNT, likely through the formation and subsequent condensation of hydroxylamino intermediates. nih.gov

The formation of these azoxy compounds represents a significant transformation pathway for 2-HADNT, leading to the creation of more complex and often more persistent molecules in the environment. nih.gov

Data Tables

Table 1: Abiotic Degradation Products of this compound

| Precursor Compound | Degradation Pathway | Product | Reference |

| This compound | Spontaneous Dimerization | 4,4',6,6'-tetranitro-2,2'-azoxytoluene (2,2'-AZT) | nih.gov |

| This compound + 4-Hydroxylamino-2,6-dinitrotoluene | Spontaneous Dimerization | 4,2',6,6'-tetranitro-2,4'-azoxytoluene (2,4'-AZT) | nih.gov |

Table 2: Biotic Degradation Products of this compound

| Precursor Compound | Degradation Pathway | Product | Microorganism(s) | Reference |

| This compound | Microbial Reduction | 2-amino-4,6-dinitrotoluene (2-ADNT) | Various bacteria and fungi | nih.govnih.gov |

| This compound | Dimerization | 4,4',6,6'-tetranitro-2,2'-azoxytoluene | Phanerochaete chrysosporium | nih.gov |

Formation of Dihydroxylamino Intermediates and Subsequent Transformations

The transformation of this compound (2-HADNT) can proceed through further reduction to form dihydroxylamino intermediates. This pathway is particularly noted under anaerobic conditions and is facilitated by specific microorganisms. For instance, the transformation of TNT by Clostridium acetobutylicum initially produces monohydroxylamino derivatives, such as 4-Hydroxylamino-2,6-dinitrotoluene, which can be further reduced to 2,4-dihydroxylamino-6-nitrotoluene (B1244328) . osti.govosti.gov In growth-supporting media, this dihydroxylamino intermediate has been observed to accumulate, while the concentration of the initial monohydroxylamino form remains low. osti.gov

The formation of 2,4-dihydroxylamino-6-nitrotoluene has also been reported as an intermediate in TNT biotransformation by the obligate anaerobe Clostridium bifermentans and by Pseudomonas pseudoalcaligenes JS52. nih.gov However, under aerobic and acidic conditions (pH 4.5) with the fungus Phanerochaete chrysosporium, this dihydroxylamino intermediate was not detected, suggesting that its formation is dependent on specific environmental conditions and microbial species. nih.gov

Once formed, these dihydroxylamino intermediates are subject to further transformations. For example, 2,4-dihydroxylamino-6-nitrotoluene can be reduced to 4-Amino-2-hydroxylamino-6-nitrotoluene . ethz.ch These dihydroxylamino compounds are often unstable and can decompose rapidly, especially upon exposure to oxygen, which complicates the analysis of their fate in remediation processes. osti.gov

Microorganisms and Conditions for Dihydroxylamino Intermediate Formation

| Microorganism | Intermediate Formed | Conditions | Reference |

|---|---|---|---|

| Clostridium acetobutylicum | 2,4-Dihydroxylamino-6-nitrotoluene | Anaerobic | osti.gov |

| Clostridium bifermentans | 2,4-Dihydroxylamino-6-nitrotoluene | Anaerobic | nih.gov |

| Pseudomonas pseudoalcaligenes JS52 | 2,4-Dihydroxylamino-6-nitrotoluene | Not specified | nih.gov |

| Phanerochaete chrysosporium | Not Observed | Aerobic, pH 4.5 | nih.gov |

Oxidative Transformations and Aromatic Ring Cleavage Mechanisms

While reductive pathways involving 2-HADNT are common, oxidative transformations are crucial for the potential mineralization of the compound. In the presence of oxygen, partially reduced intermediates like 2-HADNT can undergo condensation reactions to form highly recalcitrant azoxy compounds, such as azoxytetranitrotoluenes . nih.gov This represents an oxidative transformation pathway that leads to more persistent products rather than degradation.

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful extracellular enzymatic systems capable of oxidizing TNT metabolites. nih.govasm.org Under ligninolytic conditions, the degradation process involves enzymes such as manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP). nih.gov These enzymes can oxidize the initial transformation products of TNT. For example, amine metabolites, which are formed from hydroxylamino intermediates, can be oxidized by MnP to produce quinones. nih.gov Although complete ring cleavage of 2-HADNT itself is not fully detailed, the rearrangement of hydroxylamino intermediates can form aminophenols, which are known substrates for ring cleavage pathways in other bacteria. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies for 2 Hydroxylamino 4,6 Dinitrotoluene and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 2-HADNT from complex biological and environmental matrices. These techniques are crucial for obtaining pure samples for further structural analysis and for monitoring its formation and degradation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 2-HADNT and its related compounds. oup.com Method development often involves optimizing the mobile phase composition, flow rate, and column chemistry to achieve adequate separation from its isomer, 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT), and other metabolites like 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT). oup.comresearchgate.net

A common HPLC setup utilizes a reverse-phase column, such as an Inertsil ODS-2 column, with a mobile phase consisting of an acetonitrile-water mixture. oup.com For instance, a 40:60 (v/v) acetonitrile-water mobile phase at a flow rate of 0.4 mL/min has been successfully used. oup.com Detection is typically carried out using a UV-Vis detector, with 254 nm being a suitable wavelength for monitoring these aromatic compounds. oup.com

Validation of HPLC methods is critical to ensure the reliability of the analytical data. The purity of isolated 2-HADNT, after separation by other techniques like TLC, has been confirmed to be approximately 98% through HPLC analysis, demonstrating the method's accuracy. oup.comnih.gov The retention times under specific conditions are key identifiers, with 2-HADNT and 4-HADNT showing distinct retention times that allow for their differentiation and quantification. For example, in one study, two unidentified metabolites, later confirmed to be HADNT isomers, had retention times of 10.7 and 11.4 minutes, while the parent compound TNT had a retention time of 20.8 minutes. oup.comresearchgate.net

Interactive Data Table: HPLC Parameters for 2-HADNT Analysis

| Parameter | Value |

| Column | Inertsil ODS-2 |

| Mobile Phase | Acetonitrile-Water (40:60) |

| Flow Rate | 0.4 mL/min |

| Detection | UV-Vis at 254 nm |

| Purity Achieved | ~98% |

Thin-Layer Chromatography (TLC) serves as a valuable and straightforward technique for the one-step isolation of 2-HADNT from complex metabolite mixtures. oup.comnih.gov Its simplicity and efficiency make it particularly useful for handling unstable compounds that might degrade under the conditions of more complex chromatographic systems. nih.gov

For the separation of 2-HADNT, dichloromethane (B109758) has been effectively used as a developing solvent on silica (B1680970) gel TLC plates. oup.comresearchgate.net This solvent system allows for the clear separation of 2-HADNT and 4-HADNT from each other and from the parent compound, TNT, and its other metabolites. oup.com In contrast, a solvent system of benzene-hexane-chloroform (1:1:1, v/v/v) was found to be ineffective as the HADNTs remained at the origin. oup.com

The isolated spots on the TLC plate corresponding to 2-HADNT can be scraped and the compound extracted into a suitable solvent like acetonitrile (B52724) for subsequent analysis by HPLC or mass spectrometry. oup.comnih.gov This combined TLC-extraction approach has proven effective for obtaining highly pure samples of these unstable metabolites. oup.com

Interactive Data Table: TLC Systems for 2-HADNT Isolation

| Parameter | Details |

| Stationary Phase | Silica Gel TLC Plate |

| Effective Developing Solvent | Dichloromethane |

| Ineffective Developing Solvent | Benzene-Hexane-Chloroform (1:1:1) |

| Post-TLC Extraction Solvent | Acetonitrile |

While 2-Hydroxylamino-4,6-dinitrotoluene itself is thermally labile and not readily amenable to direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is crucial for the analysis of its more stable and volatile transformation products. oup.comnih.govresearchgate.net The high temperatures used in the GC inlet can cause the breakdown of unstable compounds like 2-HADNT. nih.gov

However, GC-MS is a powerful tool for identifying and quantifying related metabolites such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT), which are formed from the reduction of the hydroxylamino group. oup.com The analysis of these aminodinitrotoluenes in various matrices, including urine, provides indirect evidence of the presence and metabolism of their hydroxylamino precursors. oup.com

For the analysis of these more volatile metabolites, methods often involve extraction into an organic solvent followed by direct injection into the GC-MS system without the need for derivatization. oup.com The mass spectra obtained provide definitive identification of the compounds. researchgate.net

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of 2-HADNT and its metabolites. Given the instability of 2-HADNT, gentle ionization techniques are often required.

Laser Time-of-Flight Mass Spectrometry (TOF-MS) has been successfully employed to obtain mass spectra of the unstable 2-HADNT and 4-HADNT. oup.comnih.gov This technique is particularly advantageous because it can analyze samples directly from a TLC plate or after minimal sample preparation, thus avoiding the harsh conditions of other methods that lead to the degradation of these fragile compounds. oup.comnih.gov

The direct analysis by TOF-MS of the spots isolated by TLC confirmed the identity of 2-HADNT and 4-HADNT. oup.comresearchgate.net This combination of TLC and TOF-MS provides a powerful workflow for the isolation and identification of unstable metabolites that are otherwise difficult to characterize. nih.govresearchgate.net This approach has also been instrumental in identifying the spontaneous conversion products of HADNTs, such as azoxytoluenes. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is a highly effective technique for the analysis of polar compounds like 2-HADNT and its metabolites in liquid samples. nih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules without causing their degradation.

In the analysis of TNT biotransformation, LC-ESI-MS has been used to identify 2-HADNT and 4-HADNT. nih.gov Operating in the negative ion mode (ES−), two isomeric metabolites with a molecular ion of 213 amu were detected and confirmed to be 2-HADNT and 4-HADNT by comparison with reference standards. nih.gov This technique is particularly valuable for studying the metabolic pathways of TNT in complex biological systems like anaerobic sludge. nih.gov The development of UPLC-ESI-MS/MS methods further enhances sensitivity and selectivity, allowing for the targeted analysis of specific metabolites in complex matrices. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distinction and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules and is particularly powerful for distinguishing between isomers—compounds with the same molecular formula but different structural arrangements. For this compound (2-HA-4,6-DNT), NMR is essential for differentiating it from its key regioisomer, 4-Hydroxylamino-2,6-dinitrotoluene (4-HA-2,6-DNT).

The distinction between these isomers relies on the fundamental principles of NMR, including the number of unique signals, their chemical shifts (δ), integration (signal area), and multiplicity (splitting pattern). researchgate.netoup.com The substitution pattern on the aromatic ring dictates the molecule's symmetry, which in turn determines the number of chemically non-equivalent nuclei (protons or carbons). nih.gov

In the case of 2-HA-4,6-DNT, the molecule is asymmetric. Therefore, in its ¹H NMR spectrum, the two protons on the aromatic ring are expected to be in distinct chemical environments, giving rise to two separate signals. Likewise, all seven carbon atoms (six in the ring and the one in the methyl group) are chemically unique, which would result in seven distinct signals in the ¹³C NMR spectrum.

Conversely, the isomeric 4-HA-2,6-DNT possesses a plane of symmetry along the axis passing through the methyl and hydroxylamino groups. This symmetry renders the two aromatic protons chemically equivalent, leading to a single signal for both in the ¹H NMR spectrum. Similarly, in its ¹³C NMR spectrum, several pairs of carbons become equivalent (C2/C6 and C3/C5), reducing the total number of expected signals compared to the 2-hydroxylamino isomer. nih.gov Studies on the photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT) confirm that phenylhydroxylamines are a major class of transformation products, and techniques like ¹³C and ¹⁵N NMR are employed to identify these compound classes in complex mixtures. nih.gov

The predicted differences in the NMR spectra provide a clear and definitive method for distinguishing between the two primary hydroxylamino-dinitrotoluene isomers.

Table 1: Predicted NMR Spectral Differences for Isomer Distinction

| Feature | This compound | 4-Hydroxylamino-2,6-dinitrotoluene | Rationale for Difference |

| Symmetry | Asymmetric | C₂v Symmetry | The substituent pattern dictates the molecular symmetry. |

| Unique ¹H Aromatic Signals | 2 | 1 | Asymmetry in 2-HA-4,6-DNT makes the two ring protons non-equivalent. Symmetry in 4-HA-2,6-DNT makes them equivalent. |

| Unique ¹³C Signals (Total) | 7 | 5 | Asymmetry in 2-HA-4,6-DNT results in all carbons being unique. Symmetry in 4-HA-2,6-DNT leads to equivalence of C2/C6 and C3/C5. |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and torsional angles, yielding an exact molecular structure.

A combined experimental and theoretical study has successfully elucidated the crystal structure of this compound (2-HADNT). The findings from X-ray crystallography were corroborated by quantum mechanical calculations, providing a high degree of confidence in the structural details.

The analysis revealed specific conformational characteristics of the molecule. For instance, the nitro group at the 6-position (the C6-NO₂) is significantly twisted out of the plane of the benzene (B151609) ring. In contrast, the nitro group at the 4-position (the C4-NO₂) remains co-planar with the phenyl ring, a feature attributed to resonance conjugation. The hydroxylamino group (–NHOH) also influences the molecule's geometry, leading to reduced steric hindrance with the adjacent methyl group compared to the nitro group it replaced from the parent TNT molecule. These precise geometric parameters are crucial for understanding the molecule's chemical properties and reactivity.

Table 3: Selected Crystallographic and Geometric Parameters for this compound

| Parameter | Observation | Significance |

| 4-NO₂ Group Orientation | Co-planar with the phenyl ring | Indicates strong resonance conjugation with the aromatic system. |

| 6-NO₂ Group Orientation | Twisted out of plane with respect to the phenyl ring | Suggests steric hindrance with adjacent substituents. |

| O5–N1–C1–C6 Dihedral Angle | ~10.0° (in crystal structure) | Quantifies the specific twist of the hydroxylamino group relative to the ring and methyl group. |

Theoretical and Computational Chemistry Studies of 2 Hydroxylamino 4,6 Dinitrotoluene

Quantum Mechanical Analyses of Molecular Structure and Electronic Properties

Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to conduct detailed analyses of 2-HADNT. nih.gov These studies provide a fundamental understanding of the molecule's geometry, stability, and electronic nature.

The three-dimensional structure of 2-HADNT has been investigated through geometrical optimization using various levels of theory, including B3LYP/6-311+G**, B3LYP/aug-cc-pVDZ, and MP2/aug-cc-pVDZ. nih.gov The results from these computational models have been compared with experimental data from X-ray crystallography, showing a high degree of similarity in the energy-minimized structures. nih.gov

A key feature of the 2-HADNT structure is the orientation of its substituent groups relative to the benzene (B151609) ring. The 6-nitro group (ortho to the methyl group) is twisted out of the plane of the benzene ring. nih.gov In contrast, the 4-nitro group (para to the methyl group) tends to be coplanar with the phenyl ring, a conformation favored by conjugation. nih.gov

The conformational landscape of the hydroxylamino group has also been a subject of study. The rotation of the -NHOH group relative to the aromatic ring reveals an energy barrier. The most stable conformation differs from the least stable one by approximately 7 kcal/mol. nih.gov The dihedral angles calculated using different computational models are in close agreement with the crystal structure data. For instance, the O5–N1–C1–C6 dihedral angle, which describes the orientation of the hydroxylamino group, was found to be 10.0° in the crystal structure, and calculated values ranged from 12.6° to 15.7° depending on the model used. nih.gov

| Torsion Angle | Crystal Structure | B3LYP/6-311+G** | B3LYP/aug-cc-pVDZ | MP2/aug-cc-pVDZ |

| O5–N1–C1–C6 | 10.0° | 12.6° | 14.7° | 15.7° |

| O4–N3–C5–C6 | 2.8° | 3.1° | 2.1° | 2.7° |

Data sourced from a combined quantum mechanical and experimental analysis of 2-HADNT. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its susceptibility to electronic excitation. nih.gov A smaller gap suggests higher reactivity. nih.gov

For 2-HADNT, the HOMO-LUMO separation has been calculated using various quantum mechanical methods. These calculations provide insight into the electronic transitions and the regions of the molecule most likely to be involved in chemical reactions. The precise values of the HOMO and LUMO energies, and consequently the energy gap, can vary depending on the computational method employed. nih.gov This highlights the importance of selecting an appropriate level of theory for accurate predictions. A lower HOMO-LUMO energy gap generally implies that a molecule has high chemical reactivity and polarizability. nih.gov

Atomization energy, the energy required to break down a molecule into its constituent atoms, is a fundamental thermochemical property that reflects the stability of the chemical bonds within the molecule. Computational studies have determined the atomization energy of 2-HADNT, offering insights into its thermodynamic stability. nih.gov Discrepancies have been noted between the results obtained from different computational methods, such as MP2 and B3LYP, suggesting that careful consideration of the theoretical approach is necessary for this class of compounds. nih.gov

| Property | Computational Method |

| HOMO-LUMO Separation | B3LYP, M06HF, MP2 |

| Dipole Moment | B3LYP, M06HF, MP2 |

| Atomization Energy | B3LYP, M06HF, MP2 |

This table summarizes the types of methods used for property calculations as detailed in the literature. nih.gov

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For 2-HADNT, vibrational frequencies have been computed using quantum mechanical methods. nih.gov These calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of its chemical bonds. By comparing the calculated vibrational spectra with experimental data, a more detailed understanding of the molecular structure and bonding can be achieved. For instance, theoretical calculations can help in assigning specific absorption bands in an experimental IR spectrum to particular functional groups within the molecule, such as the N-H, O-H, and NO2 groups.

Mechanistic Modeling of Reaction Pathways

Understanding the reaction pathways of 2-HADNT is essential for predicting its environmental persistence and the formation of subsequent transformation products. Computational modeling provides a means to simulate these reactions and elucidate the underlying mechanisms.

This compound is known to be an intermediate in the microbial degradation of TNT. nih.govwikipedia.orgresearchgate.net Experimental studies have shown that under certain conditions, 2-HADNT and its isomer, 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT), can undergo spontaneous conversion to form azoxytoluene derivatives. nih.gov Specifically, 2-HADNT can lead to the formation of 4,4',6,6'-tetranitro-2,2'-azoxytoluene (B1200251). nih.gov

While specific computational simulations detailing the complete biotransformation pathways of 2-HADNT are not extensively documented in the available literature, the identified products provide a basis for proposing likely reaction mechanisms that could be investigated using computational tools. For example, the formation of azoxy compounds from hydroxylamino intermediates is a well-known reaction pathway for nitroaromatic compounds. This transformation involves the condensation of two hydroxylamine (B1172632) molecules.

Computational chemistry could be employed to model the thermodynamics and kinetics of such condensation reactions. By calculating the activation energies and reaction enthalpies, it would be possible to assess the feasibility of different proposed pathways and to understand the factors that influence the formation of specific products. Such simulations could provide valuable insights into the environmental fate of 2-HADNT and the potential for the formation of more persistent or toxic transformation products.

Elucidation of Abiotic Degradation Mechanisms

Theoretical and computational chemistry have been instrumental in understanding the intrinsic instability and abiotic degradation pathways of this compound (2-HADNT). This compound, a primary metabolite of the explosive 2,4,6-trinitrotoluene (B92697) (TNT), is known to be unstable and can spontaneously break down under abiotic conditions. nih.gov

Studies have shown that 2-HADNT, when dissolved in water, degrades over time, a process that is significantly accelerated by increased temperature and the presence of dissolved oxygen. nih.govresearchgate.net This suggests that the degradation pathways involve oxidative processes. Computational quantum mechanical analyses have been employed to investigate the chemical properties of 2-HADNT that contribute to this instability. msstate.edu Methods such as Density Functional Theory (DFT), specifically B3LYP, and more advanced ab initio calculations like Møller-Plesset perturbation theory (MP2) have been used to model its geometric and electronic structure. msstate.edu These studies have revealed significant details about the molecule's conformation, such as the twisting of the nitro groups relative to the benzene ring, which influences its reactivity. msstate.edu For instance, the energy barrier for the rotation of the 4-nitro group is relatively low, calculated at 3.8 kcal/mol. msstate.edu

The primary abiotic degradation mechanism for 2-HADNT in an aqueous environment is a spontaneous conversion process leading to the formation of larger, more complex molecules known as azoxytoluenes. nih.gov Through a combination of thin-layer chromatography (TLC) and laser time-of-flight mass spectrometry (TOFMS), the specific products of this conversion have been identified. nih.gov When 2-HADNT degrades in isolation, it primarily forms 4,4',6,6'-tetranitro-2,2'-azoxytoluene (2,2'AZT). nih.gov This transformation is believed to occur through the condensation of a 2-HADNT molecule with its corresponding nitroso derivative, which is formed via a mild oxidation of the hydroxylamino group.

| Precursor(s) | Spontaneous Conversion Product | Analytical Method |

| 2-HADNT | 4,4',6,6'-Tetranitro-2,2'-azoxytoluene (2,2'AZT) | TLC, TOFMS nih.gov |

| 2-HADNT + 4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT) | 4,2',6,6'-Tetranitro-2,4'-azoxytoluene (2,4'AZT) | TLC, TOFMS nih.gov |

This abiotic transformation pathway is significant as it leads to the formation of highly recalcitrant azoxy compounds, which are persistent environmental pollutants. nih.gov The elucidation of this mechanism through experimental analysis combined with theoretical insights provides a crucial understanding of the environmental fate of TNT metabolites.

Investigation of Intermolecular Interactions and Adduct Formation Mechanisms

The study of intermolecular interactions is critical to understanding how 2-HADNT behaves in condensed phases and how it forms adducts. Computational studies have provided insight into the structure of 2-HADNT, which governs these interactions. msstate.edu Quantum mechanical calculations have been used to optimize the geometry of the molecule, revealing key structural parameters. For example, in both crystallographic and energy-minimized structures, the nitro group at the 6-position is twisted out of the plane of the benzene ring, while the 4-nitro group tends to be co-planar. msstate.edu These conformational details are essential for predicting how 2-HADNT molecules pack in a crystal lattice and interact with other molecules.

The primary mechanism of adduct formation for 2-HADNT under abiotic conditions is through condensation reactions that form azoxy compounds. nih.gov This process is a direct consequence of the intermolecular reactivity of the hydroxylamino group. The formation of 4,4',6,6'-tetranitro-2,2'-azoxytoluene (2,2'AZT) from 2-HADNT is a clear example of a self-condensation adduct. nih.gov

Furthermore, when 2-HADNT is present with its isomer, 4-hydroxylamino-2,6-dinitrotoluene (4-HADNT), a mixed adduct, 4,2',6,6'-tetranitro-2,4'-azoxytoluene (2,4'AZT), is formed. nih.gov This indicates an intermolecular reaction between the two different isomers. The mechanism is thought to involve the oxidation of one of the hydroxylamino-dinitrotoluene isomers to its corresponding nitroso-dinitrotoluene, which then reacts with the hydroxylamino group of the other isomer. This type of condensation reaction is a well-established pathway for the formation of azoxy compounds from nitroaromatic derivatives.

While many studies focus on biologically mediated adduct formation, such as covalent binding to proteins nih.gov, the spontaneous, abiotic formation of these azoxy adducts is a key transformation pathway. It has been suggested that the reactive intermediate for adduct formation is likely an oxidized metabolite of the hydroxylamine, such as a nitroso-dinitrotoluene. nih.gov The formation of these highly stable and less reactive azoxytoluene adducts represents a significant endpoint in the environmental transformation of TNT reduction products. nih.gov

| Method Type | Specific Method/Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP/6-311+G** | Geometrical optimization and chemical property calculations | msstate.edu |

| Density Functional Theory (DFT) | B3LYP/aug-cc-pVDZ | Geometrical optimization and potential energy surface scans | msstate.edu |

| Ab initio | MP2/aug-cc-pVDZ | Geometrical optimization and single point energy calculations | msstate.edu |

| Ab initio | M06HF/aug-cc-pVDZ | Geometrical optimization and single point energy calculations | msstate.edu |

Discrepancies observed between results from DFT (B3LYP) and MP2 methods suggest that for this class of dispersion-dominated aromatic systems, higher-level ab initio calculations are important for achieving a more accurate description of their chemical properties. msstate.edu

Environmental Dynamics and Fate Research of 2 Hydroxylamino 4,6 Dinitrotoluene

Occurrence and Distribution in Contaminated Environmental Compartments

2-Hydroxylamino-4,6-dinitrotoluene (2-HADNT) does not occur naturally in the environment. nih.govethz.ch Its presence is almost exclusively linked to the microbial transformation of TNT at contaminated sites, such as military installations and ammunition manufacturing facilities. ethz.ch It is a primary, albeit often transient, metabolite formed during the initial reduction of a nitro group on the TNT molecule.

Microbial activity in soil and aquatic systems initiates the breakdown of TNT, leading to the formation of 2-HADNT and its isomer, 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT). nih.govnih.gov Studies have identified these hydroxylamino intermediates in various environmental matrices where TNT contamination is present. For instance, laboratory studies using anaerobic sludge have confirmed the formation of 2-HADNT as a metabolite of TNT within hours of incubation. nih.gov Similarly, various bacterial strains, including Pseudomonas species, have been shown to produce 2-HADNT from TNT under aerobic conditions. nih.gov

The distribution of 2-HADNT in the environment is governed by the location and extent of the parent TNT contamination. It has been detected in soil, groundwater, and sediments at hazardous waste sites. nih.govcdc.gov However, due to its reactive and unstable nature, its concentration can be highly variable and often lower than its more stable subsequent transformation products, such as aminodinitrotoluenes. nih.govnih.gov

Persistence and Attenuation Mechanisms in Soil and Aquatic Systems

This compound is generally considered a non-persistent, unstable compound in the environment. nih.gov Its attenuation is driven by both abiotic and biotic processes.

Abiotic Attenuation: 2-HADNT is chemically unstable and can undergo spontaneous transformation. nih.gov Key abiotic attenuation mechanisms include:

Condensation Reactions: 2-HADNT can react with other TNT intermediates, such as nitroso-dinitrotoluenes, or with itself to form larger, more complex, and highly recalcitrant molecules like azoxytetranitrotoluenes. nih.gov This is a significant concern as it represents a pathway that removes the contaminant from simple degradation pathways, leading to the formation of persistent bound residues.

Spontaneous Decomposition: In aqueous solutions, 2-HADNT has been shown to break down over time. This degradation is accelerated by factors such as increased temperature and the presence of dissolved oxygen. nih.gov

Rearrangement: The Bamberger rearrangement is a potential, though less commonly cited, reaction for hydroxylamino-aromatic compounds, which could lead to the formation of aminophenol-like structures. nih.gov

The table below summarizes the primary attenuation mechanisms for 2-HADNT.

Table 1: Persistence and Attenuation of this compound| Mechanism | Type | Description | Resulting Products |

|---|---|---|---|

| Microbial Reduction | Biotic | Enzymatic reduction of the hydroxylamino group. | 2-Amino-4,6-dinitrotoluene (B165273) (2-ADNT) |

| Condensation | Abiotic/Biotic | Reaction between hydroxylamino and nitroso intermediates. | Azoxytetranitrotoluenes |

Development of Remediation Strategies Based on Transformation Pathways

Remediation strategies for sites contaminated with TNT inherently address the transformation products, including 2-HADNT. The goal is to drive the degradation process beyond the formation of these intermediates to complete mineralization (conversion to CO2, water, and nitrogen) or to stable, non-toxic end products.

Bioremediation: This is the most widely studied approach. It leverages the ability of microorganisms to degrade TNT.

Anaerobic Biotransformation: Under anaerobic conditions, bacteria like Clostridium and Desulfovibrio species can reduce TNT sequentially to 2-HADNT, then to 2-ADNT, 2,4-diamino-6-nitrotoluene (B1208478) (2,4-DANT), and ultimately to triaminotoluene (TAT). nih.govnih.govtandfonline.com The challenge with this pathway is that TAT can appear as a dead-end metabolite unless further amendments are made. tandfonline.com

Aerobic Biotransformation: Aerobic microbes, including fungi like Phanerochaete chrysosporium and various bacteria, also reduce TNT via 2-HADNT. nih.gov A key challenge in aerobic pathways is the potential for the condensation of hydroxylamino and nitroso intermediates to form recalcitrant azoxy compounds. nih.gov Therefore, effective bioremediation requires microbial consortia or conditions that rapidly transform 2-HADNT to its amino derivative, preventing accumulation and side-reactions.

Phytoremediation: Plants can take up TNT and its metabolites from soil and water. cdc.gov Inside the plant tissues, enzymatic systems similar to those in microbes can transform TNT through the same reductive pathways involving 2-HADNT. The goal is to either degrade the compounds within the plant or sequester them, preventing further migration.

Advanced Oxidation Processes (AOPs): Chemical methods like the Fenton process (using hydrogen peroxide and iron ions) combined with ultrasound have been shown to effectively degrade TNT. mdpi.com While these studies focus on the parent compound, the powerful, non-selective hydroxyl radicals generated would also break down intermediates like 2-HADNT, leading to mineralization. mdpi.com The degradation pathway in such systems involves oxidation of the methyl group, decarboxylation, and cleavage of the aromatic ring. mdpi.com

The development of these strategies relies on a detailed understanding of the transformation sequence, as summarized in the table below.

Table 2: Role of 2-HADNT in TNT Remediation Pathways

| Remediation Strategy | Role of 2-HADNT Transformation | Key Objective |

|---|---|---|

| Anaerobic Bioremediation | An essential intermediate in the reduction pathway to TAT. | Drive the reduction process completely to TAT and beyond, avoiding intermediate accumulation. |

| Aerobic Bioremediation | A key intermediate that must be rapidly transformed. | Prevent the formation of recalcitrant azoxy-dimers by ensuring quick reduction to 2-ADNT. |

| Phytoremediation | An intermediate product formed within plant tissues. | Utilize plant metabolism to detoxify and sequester TNT transformation products. |

| Advanced Oxidation | A transient species subject to rapid oxidative destruction. | Achieve complete mineralization of TNT and all its transformation products. |

Advanced Research Perspectives and Future Directions for 2 Hydroxylamino 4,6 Dinitrotoluene

Emerging Analytical Technologies for Unstable and Transient Metabolites

The detection and quantification of unstable and transient metabolites like 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) present significant analytical challenges. This compound is a key intermediate in the microbial degradation of 2,4,6-trinitrotoluene (B92697) (TNT), but its reactive nature makes it difficult to analyze using conventional methods. nih.gov

Recent advancements in analytical technologies are providing new avenues to overcome these challenges. A combination of thin-layer chromatography (TLC) and laser time-of-flight mass spectrometry (TOFMS) has proven effective in identifying spontaneous conversion products of 2-HADNT. nih.gov This technique allows for the separation of the unstable metabolite followed by rapid and sensitive detection. nih.govnih.gov Specifically, this method has been used to identify 4,4',6,6'-tetranitro-2,2'-azoxytoluene (B1200251) (2,2'AZT), 2,2',6,6'-tetranitro-4,4'-azoxytoluene (B1197208) (4,4'AZT), and 4,2',6,6'-tetranitro-2,4'-azoxytoluene (2,4'AZT) as products of the spontaneous conversion of 2-HADNT and its isomer, 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT). nih.gov

High-performance liquid chromatography (HPLC) remains a powerful tool, especially when coupled with advanced detectors. While traditional HPLC-UV methods are common for analyzing TNT and its more stable metabolites, modifications are needed for transient species. nih.govnih.govepa.gov The use of specialized columns, such as diol columns, has shown improved resolution and sensitivity for TNT and its derivatives, which could be adapted for the analysis of hydroxylamino-dinitrotoluenes. nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) offers high selectivity and sensitivity, making it suitable for identifying and quantifying trace amounts of these unstable compounds in complex environmental and biological matrices. nih.gov

Table 1: Analytical Methods for TNT and its Metabolites

| Analytical Method | Sample Preparation | Detection Limit | Application | Reference |

|---|---|---|---|---|

| HPLC/MS | Serum extraction with methylene (B1212753) chloride, solvent exchange to acetonitrile (B52724) | Sub-ppb range | Blood, Urine | nih.gov |

| GC/ECD | Toluene extraction of hydrolyzed urine | Low-ppb range | Urine | nih.gov |

| TLC/Densitometry | Not specified | Not specified | Urine | nih.gov |

| HPLC/UV | Not specified | ppb range | Water | nih.gov |

| HPLC with Diol Column | Spiked environmental samples | 0.78 to 1.17 µg/L | Environmental Samples | nih.gov |

| TLC with Laser TOFMS | Extraction from TLC plate into acetonitrile | Not specified | Identification of spontaneous conversion products | nih.govnih.gov |

Novel Bioremediation and Phytoremediation Approaches for Explosive Contaminants

The contamination of soil and water with 2,4,6-trinitrotoluene (TNT) and its transformation products, including this compound, poses a significant environmental threat. tandfonline.com Novel bioremediation and phytoremediation strategies are being developed to address this challenge in a cost-effective and environmentally friendly manner. nih.govtandfonline.com

Bioremediation research has focused on identifying and utilizing microorganisms capable of degrading TNT. asm.org Anaerobic bacteria like Clostridium and Desulfovibrio species can reduce TNT to triaminotoluene. asm.org Some Clostridium species can also reduce TNT to hydroxylaminodinitrotoluenes, which are then further metabolized. asm.org The addition of biosurfactants, such as Tween 80 and rhamnolipids, can enhance the bioavailability of TNT to microorganisms, thereby accelerating its degradation. tandfonline.com

Phytoremediation utilizes plants to remove, detoxify, or contain contaminants. tandfonline.com Several plant species, including vetiver grass (Vetiveria zizanioides), marigold (Tagetes patula), and transgenic Arabidopsis thaliana expressing a bacterial nitroreductase, have shown promise in taking up and transforming TNT. nih.govtandfonline.comejaet.com These plants can absorb TNT from contaminated soil and water and metabolize it into less toxic compounds. nih.govtandfonline.com For instance, vetiver grass has demonstrated a high affinity for TNT in hydroponic systems, reducing its concentration to below detection limits within eight days. nih.gov Marigolds have been shown to degrade a significant percentage of TNT in soil over a three-month period. ejaet.com The use of transgenic plants expressing microbial genes involved in TNT degradation represents a particularly promising approach to enhance the efficiency of phytoremediation. tandfonline.comnih.gov

Table 2: Phytoremediation Studies of TNT

| Plant Species | Experimental Setup | TNT Concentration | Duration | Degradation/Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Vetiver grass (Vetiveria zizanioides) | Hydroponic system | 40 mg/L | 8 days | Reached method detection limit (~1 µg/L) | nih.gov |

| Marigold (Tagetes patula) | Pot culture in soil | 100 - 1000 mg/kg | 3 months | 87.6% to 98.6% | ejaet.com |

| Transgenic Arabidopsis thaliana (expressing Citrobacter freundii nitroreductase) | MS medium | 25 µmol/L | Not specified | Showed higher potential for removal and transformation compared to wild-type | tandfonline.com |

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

Understanding the complex biological pathways involved in the transformation of this compound requires a holistic approach. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for a comprehensive mechanistic understanding. semanticscholar.org

By combining these high-throughput techniques, researchers can obtain a systems-level view of how organisms respond to and metabolize explosive contaminants. For example, transcriptomics can identify genes that are up- or down-regulated in the presence of 2-HADNT, providing clues about the enzymatic pathways involved in its transformation. Proteomics can then confirm the presence and abundance of the corresponding proteins, while metabolomics can identify the resulting metabolic products. semanticscholar.orgmdpi.com

This integrated approach can help to:

Identify novel genes and enzymes involved in the degradation of 2-HADNT.

Elucidate the complete metabolic pathways of TNT and its intermediates.

Understand the regulatory networks that control these pathways.

The development of high-resolution mass spectrometry and advanced data analysis tools are key drivers for the success of multi-omics studies in this field. semanticscholar.org

Development of Certified Reference Materials and Analytical Standards

Accurate and reliable analysis of this compound and its related compounds is essential for research, monitoring, and regulatory purposes. This requires the availability of high-purity certified reference materials (CRMs) and analytical standards. hpc-standards.comsigmaaldrich.com

CRMs are produced and certified under stringent international standards (e.g., ISO 17034 and ISO/IEC 17025) and are crucial for: sigmaaldrich.com

Calibrating analytical instruments.

Validating analytical methods.

Ensuring the quality and comparability of data between different laboratories.

Several companies provide CRMs for TNT and some of its more stable metabolites, such as 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene (B94180), often as solutions in acetonitrile or methanol. sigmaaldrich.comaccustandard.comhpc-standards.com However, the instability of this compound makes the development of a stable CRM for this specific compound a significant challenge. Future research in this area should focus on stabilization techniques or the development of precursor materials that can be reliably converted to 2-HADNT in a controlled manner for analytical purposes.

Table 3: Available Certified Reference Materials for TNT Metabolites

| Compound | CAS Number | Matrix | Concentration | Supplier Examples |

|---|---|---|---|---|

| 2-Amino-4,6-dinitrotoluene | 35572-78-2 | Methanol:Acetonitrile (50:50) | 1000 µg/mL | AccuStandard accustandard.com |

| 4-Amino-2,6-dinitrotoluene | 19406-51-0 | Acetonitrile | 1000 µg/mL | Sigma-Aldrich sigmaaldrich.com |

Predictive Modeling of Environmental Behavior and Transformation Pathways

Predictive modeling is an increasingly important tool for assessing the environmental fate and potential risks of contaminants like this compound. researchgate.net These models use the physical and chemical properties of a compound, along with environmental parameters, to predict its behavior and transformation in various environmental compartments such as soil, water, and air. researchgate.netnih.gov

For 2-HADNT, predictive models can help to:

Estimate its persistence and mobility in the environment. cdc.gov

Predict its transformation pathways and the formation of other metabolites. envipath.org

Identify environmental conditions that favor its degradation.

Assess the potential for human and ecological exposure.

Models like the EPA's EPI Suite™ can estimate properties such as the octanol-water partition coefficient (log Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc), which are key parameters in environmental fate models. epa.gov For instance, a low log Kow suggests that a compound is less likely to bioaccumulate. cdc.gov By integrating data from laboratory and field studies, these models can be refined to provide more accurate predictions of the environmental behavior of 2-HADNT. nih.gov The development of quantitative structure-activity relationship (QSAR) models can also help to predict the toxicity and biodegradability of 2-HADNT and its transformation products. nih.gov

Q & A

Basic Research Questions

Q. How can 2-Hydroxylamino-4,6-dinitrotoluene (2-HADNT) be quantitatively detected in environmental matrices such as soil or water?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with Ultra-2 (5% phenyl methyl silicone) columns, calibrated using certified reference standards (e.g., 0.1 mg/mL in acetonitrile-methanol mixtures). EPA Method 8330 is recommended for nitroaromatics analysis, which includes protocols for separating 2-HADNT from co-occurring metabolites like 4-amino-2,6-dinitrotoluene (4A-DNT) .**

Q. What are the primary precursors and transformation pathways leading to 2-HADNT formation in TNT-contaminated systems?

- Methodological Answer : 2-HADNT arises via microbial reduction of TNT's nitro groups. Anaerobic bacteria (e.g., Clostridium thermoaceticum) catalyze sequential reduction steps: TNT → this compound (2-HADNT) → 2,4-dihydroxylamino-6-nitrotoluene (24DHANT). Confirm intermediates using electrospray ionization mass spectrometry (ESI-MS) and / NMR .**

Q. How can researchers differentiate 2-HADNT from its structural isomer 4-hydroxylamino-2,6-dinitrotoluene (4-HADNT) in complex samples?

- Methodological Answer : Employ reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS), using retention time differences and fragment ion patterns. For instance, 2-HADNT elutes earlier than 4-HADNT under gradient conditions (acetonitrile/water with 0.1% formic acid) .**

Advanced Research Questions

Q. What experimental approaches resolve contradictions in metabolite distribution, such as 2-HADNT dominance in feces versus 4A-DNT in liver tissue (as observed in Anolis lizards)?

- Methodological Answer : Conduct compartment-specific isotope tracing (e.g., -TNT dosing) combined with microbiome sequencing. Differences arise from tissue-specific enzymatic activity (e.g., hepatic cytochrome P450) versus gut microbiota-mediated reduction. Use pseudo-F diversity metrics (α-diversity) and PERMANOVA for community analysis .**

Q. How do glycosylation reactions in plant systems influence the stability and environmental persistence of 2-HADNT?

- Methodological Answer : In tobacco cell cultures, 2-HADNT undergoes glycosylation via UDP-glycosyltransferases, forming monoglycosides (e.g., β-D-glucoside) and diglycosides (gentiobioside). Characterize conjugates using enzymatic hydrolysis (β-glucosidase) and high-resolution MS. Bound residues account for <10% of total metabolites, indicating partial stabilization .**

Q. What enzymatic mechanisms in Pseudomonas putida KT2440 drive the reduction of TNT to 2-HADNT, and how can these pathways be optimized for bioremediation?

- Methodological Answer : Identify genes (e.g., PP0230, PP0169, PP4466) encoding nitroreductases via comparative genomics and knockout studies. Optimize expression using inducible promoters (e.g., xylR/P) in contaminated soil microcosms. Monitor activity via qPCR and metabolite profiling .**

Q. How does activated carbon alter the redox dynamics of 2-HADNT in soil matrices, and what are the implications for long-term remediation?

- Methodological Answer : Activated carbon promotes TNT oxidation to trinitrobenzaldehyde (TNBAld) while stabilizing 2-HADNT through adsorption. Assess binding efficiency via batch sorption experiments (Langmuir isotherms) and monitor degradation using -labeled TNT in soil-slurry systems .**

Q. What are the kinetic parameters (, ) of CO dehydrogenase (CODH) in Clostridium thermoaceticum during 2-HADNT formation, and how does cyanide inhibition affect this process?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.